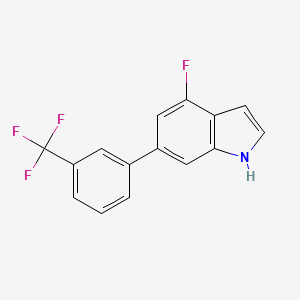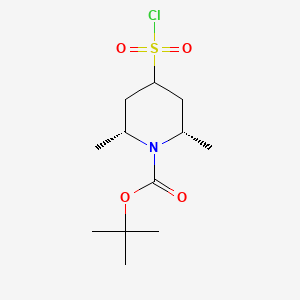
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole is a fluorinated indole derivative. Indole compounds are widely found in nature and are known for their bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing fluorinated indoles involves the use of trifluoromethylation reactions. For instance, the metal-free oxidative trifluoromethylation of indoles with CF3SO2Na has been reported to selectively introduce trifluoromethyl groups to the indole structure . This method is advantageous due to its mild reaction conditions and the use of environmentally friendly reagents.
Industrial Production Methods
Industrial production methods for fluorinated indoles often involve large-scale reactions using robust and scalable processes. The Suzuki–Miyaura coupling reaction is one such method that is widely used in industrial settings due to its efficiency and versatility . This reaction involves the coupling of boronic acids with halogenated indoles in the presence of a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. The conditions for these reactions can vary, but they often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions typically yield trifluoromethylated indoles, which can have enhanced biological activity and stability .
Scientific Research Applications
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and mental illness.
Industry: Used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated indoles and trifluoromethylated aromatic compounds. Examples include:
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 3-(Trifluoroacetyl)indole
- 4-(Trifluoromethyl)phenol
Uniqueness
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups can enhance its stability, lipophilicity, and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H9F4N |
|---|---|
Molecular Weight |
279.23 g/mol |
IUPAC Name |
4-fluoro-6-[3-(trifluoromethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4N/c16-13-7-10(8-14-12(13)4-5-20-14)9-2-1-3-11(6-9)15(17,18)19/h1-8,20H |
InChI Key |
JNEOOWMYVAWRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=CN3)C(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B13079533.png)




![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)


![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)

![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)


![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)
